N-(3,5-Dichlorophenyl)maleamic acid

Übersicht

Beschreibung

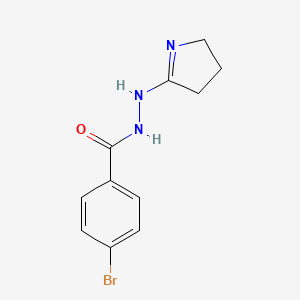

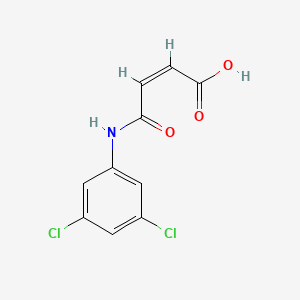

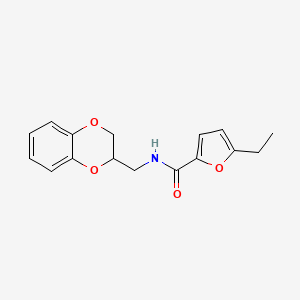

“N-(3,5-Dichlorophenyl)maleamic acid” is a chemical compound with the molecular formula C10H7Cl2NO3 . The asymmetric unit of this compound contains four independent molecules, which are linked to each other by N-H⋯O hydrogen bonds . The molecular structure is stabilized by a short intra-molecular O-H⋯O hydrogen bond within each maleamic acid unit .

Synthesis Analysis

The solid form of “N-(3,5-Dichlorophenyl)maleamic acid” was obtained by filtering under suction and washing thoroughly with water to remove the unreacted maleic anhydride and maleic acid. It was then recrystallized to a constant melting point from ethanol .Molecular Structure Analysis

In the crystal structure of “N-(3,5-Dichlorophenyl)maleamic acid”, the molecules are linked into networks through N-H⋯O hydrogen bonds and inter-molecular C-Cl⋯O=C contacts . The maleamic acid unit is essentially planar, with an r.m.s. deviation of 0.044 Å, and makes a dihedral angle of 15.2(1)° with the phenyl ring .Wissenschaftliche Forschungsanwendungen

Corrosion Protection

N-(3,5-Dichlorophenyl)maleamic acid: has been studied for its potential in creating protective coatings against corrosion. When polymerized, it can form a layer that significantly reduces the corrosion current density in metals such as low carbon steel. This application is particularly relevant in industries where metal components are exposed to corrosive environments .

Antibacterial Coatings

The antibacterial properties of N-(3,5-Dichlorophenyl)maleamic acid make it a candidate for creating antibacterial coatings. These coatings could be used in medical devices or hospital settings to prevent the spread of bacteria, including common strains such as Staphylococcus aureus and Escherichia coli .

Material Science

In material science, N-(3,5-Dichlorophenyl)maleamic acid can be used to synthesize new compounds with unique molecular structures. These structures can be linked through hydrogen bonds, creating networks that have potential applications in the development of new materials .

Copolymerization

This compound is also used in the copolymerization process with other monomers like methyl methacrylate. The resulting copolymers can have varied applications, such as in the creation of thermostable polymeric materials which are essential for high-temperature applications .

Nonlinear Optics

N-(3,5-Dichlorophenyl)maleamic acid: can contribute to the field of nonlinear optics by being part of polymers that exhibit nonlinear optical properties. These materials are crucial for developing optical switches and modulators .

Pharmaceutical Applications

There is potential for N-(3,5-Dichlorophenyl)maleamic acid to be used in pharmaceutical applications due to its structural properties. It could be a precursor for synthesizing compounds that might have therapeutic effects against certain diseases .

Eigenschaften

IUPAC Name |

(Z)-4-(3,5-dichloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h1-5H,(H,13,14)(H,15,16)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCIVHVKWOTWES-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-Dichlorophenyl)maleamic acid | |

CAS RN |

55198-61-3 | |

| Record name | N-(3,5-Dichlorophenyl)maleamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of N-(3,5-Dichlorophenyl)maleamic acid and are there any notable intermolecular interactions?

A1: N-(3,5-Dichlorophenyl)maleamic acid (C10H7Cl2NO3) crystallizes with four independent molecules in the asymmetric unit []. These molecules are connected through N—H⋯O hydrogen bonds. Additionally, each molecule exhibits a short intramolecular O—H⋯O hydrogen bond within the maleamic acid unit, contributing to its structural stability. Furthermore, C—Cl⋯O=C contacts are observed in the crystal structure, further linking the molecules into networks [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide](/img/structure/B1227222.png)

![(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1227227.png)

![2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid](/img/structure/B1227232.png)

![4-Ethyl-14-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene](/img/structure/B1227234.png)

![2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide](/img/structure/B1227236.png)

![N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide](/img/structure/B1227237.png)

![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)